molecular formula C21H30N4O2S B12599887 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide

2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide

Cat. No.: B12599887
M. Wt: 402.6 g/mol
InChI Key: BZQODSHANMZLPQ-UHFFFAOYSA-N
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Description

2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide is a complex organic compound that features a benzimidazole core linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the piperidine moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage and the introduction of the isopropylacetamide group. Reaction conditions may vary, but common reagents include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can significantly reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the benzimidazole core could inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

What sets 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide apart is its unique combination of a benzimidazole core and a piperidine moiety, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H30N4O2S

Molecular Weight

402.6 g/mol

IUPAC Name

2-[1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H30N4O2S/c1-14(2)22-19(26)13-28-21-23-17-7-5-6-8-18(17)25(21)12-20(27)24-10-15(3)9-16(4)11-24/h5-8,14-16H,9-13H2,1-4H3,(H,22,26)

InChI Key

BZQODSHANMZLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC(C)C)C

Origin of Product

United States

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